molecular formula C11H12ClFO2 B13087452 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B13087452
M. Wt: 230.66 g/mol
InChI Key: JAWDPUNYCGSVOX-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one (: 1852081-52-7) is a high-purity organic compound offered with a purity of 95% and is intended for research applications only . This compound has a molecular formula of C11H12ClFO2 and a molecular weight of 230.66 . It is characterized by a propan-1-one backbone substituted with a 5-chloro-2-fluoro-4-hydroxyphenyl group at the first carbon and two methyl groups (tert-butyl) at the second carbon, creating a sterically hindered structure. Compounds with this specific hydroxyphenyl ketone scaffold are of significant interest in synthetic and medicinal chemistry. They are frequently investigated as key synthetic intermediates or building blocks in the development of more complex molecules, such as active pharmaceutical ingredients (APIs) . The presence of both hydroxyl and halogen groups on the aromatic ring makes it a versatile precursor for further chemical modifications, including etherification, substitution, and reduction reactions. Researchers utilize this compound in method development, particularly in studies involving the synthesis and reduction of ketones, such as Meerwein-Ponndorf-Verley (MPV) type reductions to obtain benzylic alcohols, which are valuable intermediates in organic synthesis . Proper storage conditions of 2-8°C are recommended to maintain the stability and integrity of the product . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

1-(5-chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C11H12ClFO2/c1-11(2,3)10(15)6-4-7(12)9(14)5-8(6)13/h4-5,14H,1-3H3

InChI Key

JAWDPUNYCGSVOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=C(C=C1F)O)Cl

Origin of Product

United States

Preparation Methods

Preparation Steps

Synthesis of Key Intermediate: 5-Chloro-2-fluoro-4-hydroxybenzaldehyde

The preparation begins with the synthesis of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde , which serves as a critical precursor.

Step-by-Step Process:
  • Raw Materials :

  • Reaction Sequence :

    • Step 1: Protect the hydroxyl group of 3-fluorophenol using isopropyl bromide to form 1-fluoro-3-isopropoxybenzene.
    • Step 2: Brominate the intermediate to obtain 1-bromo-2-fluoro-4-isopropoxybenzene.
    • Step 3: Perform a Grignard reaction by reacting the brominated compound with isopropyl magnesium chloride and DMF to yield 5-chloro-2-fluoro-4-isopropoxybenzaldehyde.
    • Step 4: Deprotect the hydroxyl group using boron trichloride to produce 5-chloro-2-fluoro-4-hydroxybenzaldehyde.
Reaction Conditions:
  • Temperature: Typically maintained between -10°C and room temperature.
  • Solvents: Dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere.
  • Yields: Intermediate yields range from ~60% to ~80%.

Conversion to Target Compound

The aldehyde intermediate is converted into the desired ketone through alkylation and oxidation steps.

Step-by-Step Process:
  • Raw Materials :

  • Reaction Sequence :

    • Step 1: React the aldehyde with isobutyraldehyde under acidic conditions to form an aldol condensation product.
    • Step 2: Oxidize the aldol product using mild oxidizing agents (e.g., PCC or DMP) to yield the final compound, 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one .
Reaction Conditions:
  • Temperature: Controlled between 0°C and room temperature.
  • Solvent: Ethanol or acetonitrile for aldol condensation; dichloromethane for oxidation.
  • Yield: Final yield typically exceeds 85% under optimized conditions.

Analytical Data

Property Value/Observation
Molecular Weight 230.66 g/mol
Purity >98% (HPLC analysis)
Melting Point ~150–155°C
NMR Data ($$^1$$H NMR, CDCl$$_3$$) Signals corresponding to aromatic protons, hydroxyl group, and methyl groups

Challenges in Preparation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aromatic ring’s electron-withdrawing substituents (Cl, F, and OH) activate specific positions for nucleophilic substitution. Key observations include:

Reaction Type Conditions Products/Outcomes Sources
Chlorine Displacement Alkaline hydrolysis (NaOH/H₂O, 80–100°C)Replacement of Cl with OH or other nucleophiles at position 5
Fluorine Retention Minimal reactivity under mild conditions due to strong C–F bond stabilityFluorine typically remains intact
  • The 5-chloro group is more reactive than the 2-fluoro substituent due to lower bond dissociation energy (C–Cl vs. C–F) .

  • Hydroxyl group at position 4 directs electrophiles to ortho/para positions but is sterically hindered by the adjacent ketone group.

Oxidation-Reduction Reactions

The ketone and phenolic groups enable redox transformations:

Ketone Reduction

Reducing Agent Conditions Product Yield
NaBH₄EtOH, 25°C, 2 hrs1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-ol85%
LiAlH₄THF, 0°C → RT, 4 hrsSame as above92%

Phenolic Oxidation

Oxidizing Agent Conditions Product Notes
KMnO₄Acidic H₂O, 60°CQuinone derivative (unstable)Limited applicability
DDQCH₂Cl₂, RT, 12 hrsNo reaction observedSteric hindrance blocks oxidation

Condensation and Cyclization

The ketone participates in condensation reactions to form heterocycles:

Reagent Conditions Product Application
Hydrazine hydrateEtOH, reflux, 6 hrsPyrazole derivative via hydrazone intermediatePotential bioactive agent
Ethylene diamineAcOH, 120°C, microwave irradiationBenzodiazepine analogMedicinal chemistry
  • Ultrasonic irradiation (25 kHz, 40°C) enhances reaction rates by 30–40% in solvent-mediated condensations .

Halogenation and Cross-Coupling

The aromatic system undergoes selective functionalization:

Reaction Catalyst/Reagent Outcome Mechanism
Buchwald-Hartwig Amination Pd(OAc)₂, XantPhos, K₃PO₄Introduction of aryl amines at position 5C–Cl bond activation
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃Biaryl formationLimited by F steric effects

Acid-Base Reactions

The phenolic hydroxyl group (pKa ≈ 9.5) undergoes deprotonation:

Base Conditions Application
NaOHAqueous phaseSalt formation for improved solubility
K₂CO₃DMF, 80°CFacilitates SNAr reactions

Photochemical Reactivity

Under UV light (254 nm), the compound undergoes:

  • Norrish Type I cleavage : Fracture of the C–C bond adjacent to the ketone, yielding 5-chloro-2-fluoro-4-hydroxyphenyl radical and tert-butyl radical .

  • Singlet oxygen sensitization : Generates reactive oxygen species (ROS) in ethanol solutions, relevant to photocatalytic studies .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 248°C, primarily via ketone decarbonylation and aryl chloride elimination .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₂ClF O₂
  • Molecular Weight : 230.66 g/mol
  • Structural Characteristics : The compound features a chloro and fluoro substitution on a phenolic ring, contributing to its unique chemical reactivity and biological activity.

Anticancer Activity

Research indicates that compounds similar to 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one exhibit potential anticancer properties. Studies have shown that phenolic compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of hydroxyphenyl ketones can effectively target cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound’s structural features suggest potential anti-inflammatory properties. Hydroxyphenyl derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. A case study involving similar compounds showed significant reductions in inflammatory markers in animal models, indicating their therapeutic potential in treating inflammatory diseases .

Polymer Chemistry

In material science, this compound can be utilized as a precursor for synthesizing advanced polymers. The presence of the hydroxy and halogen groups allows for further functionalization, enabling the development of polymers with tailored properties for specific applications such as coatings and adhesives. Research has highlighted the effectiveness of phenolic compounds in enhancing the thermal stability and mechanical strength of polymer matrices .

Coatings and Surface Treatments

The compound's chemical structure makes it suitable for use in coatings that require high durability and resistance to chemical exposure. Studies have shown that incorporating such compounds into coating formulations can enhance their performance against environmental degradation, making them ideal for industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cell lines
Anti-inflammatory effectsReduces inflammatory markers in animal models
Material SciencePolymer synthesisEnhances thermal stability and mechanical strength
Coatings and surface treatmentsImproves resistance to environmental degradation

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that hydroxyphenyl ketones significantly inhibited the proliferation of breast cancer cells. The mechanism was linked to the activation of apoptotic pathways, providing evidence for their potential as chemotherapeutic agents .
  • Inflammation Model : In an experimental model of arthritis, administration of similar phenolic compounds resulted in decreased levels of pro-inflammatory cytokines, supporting their use as anti-inflammatory agents .
  • Polymer Development : Research focused on developing high-performance polymers using this compound showed enhanced mechanical properties when incorporated into epoxy resins, indicating its utility in industrial applications .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The chloro, fluoro, and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(5-Chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one

  • Structure: Contains a propenone bridge between a 5-chloro-2-hydroxyphenyl group and a 4-fluorophenyl ring.
  • Physical Properties : Molecular weight = 276.697 g/mol; higher polarity due to the hydroxyl and fluorine substituents .
  • Functional Implications: The propenone moiety may enhance interactions with biological targets (e.g., enzymes) via conjugation, unlike the sterically hindered 2,2-dimethylpropan-1-one group in the target compound.

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

  • Structure: Substituted thiophene ring (chloro at position 5) linked to a phenyl group via a propenone bridge.
  • Spectroscopic Data : IR shows C=O stretch at 1646 cm⁻¹ and C-F stretch at 803 cm⁻¹; ¹H NMR reveals coupling constants (J = 16 Hz for trans-vinylic protons) .
  • Reactivity : Thiophene’s lower aromatic stability compared to benzene may increase susceptibility to electrophilic substitution.

1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one

  • Structure: Dichloro and fluoro substituents on the phenyl ring, with a propenone linker to a second phenyl group.
  • Key Differences: Additional chlorine at position 4 enhances electronegativity and steric hindrance. The propenone bridge differentiates it from the target compound’s saturated ketone.
  • Synthesis: Prepared via bromination of the parent enone in chloroform, highlighting reactivity at the α,β-unsaturated site .

1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

  • Structure: Piperazine ring with a 4-aminophenyl substituent and 2,2-dimethylpropan-1-one group.
  • Key Differences : The piperazine moiety introduces basicity and hydrogen-bonding capability, contrasting with the hydroxyl group in the target compound.
  • Biological Relevance : Piperazine derivatives are common in CNS-targeting drugs (e.g., antipsychotics), suggesting divergent applications compared to the hydroxylated target compound .

1-[3-(2,4-Dichlorophenyl)oxiran-2-yl]-2,2-dimethylpropan-1-one

  • Structure : Epoxide (oxirane) ring fused to a dichlorophenyl group and 2,2-dimethylpropan-1-one.
  • Key Differences : The epoxide introduces ring strain and reactivity (e.g., nucleophilic ring-opening), absent in the target compound.
  • Stability : Epoxides are prone to hydrolysis under acidic/basic conditions, whereas the target compound’s hydroxyl group may confer pH-dependent solubility .

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Functional Implications
Target Compound 5-Cl, 2-F, 4-OH, 2,2-dimethylpropanone ~280 (estimated) High polarity (OH), steric hindrance
1-(5-Cl-2-OH-C₆H₃)-3-(4-F-C₆H₄)-propenone 5-Cl, 2-OH, 4-F, propenone 276.697 Electrophilic reactivity, conjugation
1-(5-Cl-thiophen-2-yl)-3-phenylpropenone Thiophene (5-Cl), propenone ~250 (estimated) Sulfur-mediated electronic effects
1-(2,4-Cl₂-5-F-C₆H₂)-3-phenylpropenone 2,4-Cl₂, 5-F, propenone ~300 (estimated) Enhanced electronegativity, synthetic utility
1-[4-(4-NH₂-C₆H₄)-piperazinyl]-propanone Piperazine, 4-NH₂-C₆H₄ ~250 (estimated) Basicity, CNS drug potential

Research Implications and Gaps

  • Synthetic Routes: describes deprotection strategies using 4-(1-pyrrolidino)pyridine, which may apply to synthesizing the target compound’s hydroxyl group .
  • Physicochemical Properties: The hydroxyl group in the target compound likely improves aqueous solubility compared to non-hydroxylated analogs (e.g., ), but this requires experimental validation.

Biological Activity

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one, with CAS number 1852081-52-7, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C₁₁H₁₂ClFO₂
  • Molecular Weight : 230.66 g/mol
  • Structure : The compound features a chloro and fluoro substitution on a phenolic ring, which may influence its biological interactions.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its potential therapeutic effects and mechanisms of action.

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antiviral properties. For example, derivatives with halogen substitutions have shown efficacy against various viral infections by inhibiting viral replication processes .
  • Cytotoxicity : Research indicates that the compound may exhibit cytotoxic effects on specific cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in leukemia models, suggesting potential applications in cancer therapy .
  • Metabolic Stability : The metabolic stability of this compound is crucial for its therapeutic efficacy. Studies have indicated that compounds with similar configurations undergo metabolic transformations that can either enhance or diminish their biological activity .

Case Studies

Several studies have explored the biological implications of similar compounds:

StudyFindings
Pang et al. (2016)Investigated the metabolic stability of structurally related compounds, revealing insights into their reactivity and potential toxicity .
Fandy et al. (2016)Examined the transport and metabolism of alkaloids, providing a comparative analysis relevant to the metabolic pathways of halogenated phenolic compounds .
Liu et al. (2000)Reported on the synthesis and evaluation of similar halogenated compounds against L1210 mouse leukemia cells, highlighting their growth inhibitory properties .

Research Findings

Recent research has focused on the synthesis and biological evaluation of halogenated phenolic compounds:

  • Anticancer Properties : Compounds structurally related to this compound have shown promising anticancer activity in vitro against various cell lines, with IC₅₀ values indicating significant potency at low concentrations.
  • Electrophilic Reactivity : The presence of halogen substituents can enhance electrophilic reactivity, potentially leading to increased interaction with cellular macromolecules and enhanced biological activity .
  • In Vivo Studies : While in vitro results are promising, further investigation into in vivo efficacy and safety profiles is necessary to fully understand the therapeutic potential of this compound.

Q & A

What are the recommended synthetic routes for 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The compound can be synthesized via Friedel-Crafts acylation using 5-chloro-2-fluoro-4-hydroxybenzene and 2,2-dimethylpropanoyl chloride. A typical protocol involves:

  • Dissolving the aromatic substrate in anhydrous dichloromethane with a Lewis acid catalyst (e.g., AlCl₃) under inert atmosphere.
  • Slow addition of the acyl chloride at 0–5°C to minimize side reactions.
  • Stirring at room temperature for 12–24 hours, followed by quenching with ice-cold water.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from acetone/water.
    Optimization may include adjusting stoichiometry (1:1.2 molar ratio of substrate to acyl chloride) or using alternative solvents (e.g., nitrobenzene for electron-deficient aromatics). Reaction progress should be monitored by TLC (Rf ~0.5 in hexane:EtOAc 7:3) .

How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?

Level: Basic
Methodological Answer:

  • IR Spectroscopy : A strong absorption band at ~1680–1700 cm⁻¹ confirms the ketone (C=O) group. Hydroxyl (O–H) stretching appears as a broad peak at ~3200–3400 cm⁻¹, though intramolecular hydrogen bonding may shift this .
  • ¹H NMR : Key signals include:
    • A singlet at δ ~1.3 ppm for the six equivalent methyl protons (C(CH₃)₂).
    • Aromatic protons: δ ~6.8–7.5 ppm (split due to Cl/F substituents).
    • Hydroxyl proton as a broad singlet (δ ~5–6 ppm), exchangeable with D₂O.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 258.05 (C₁₁H₁₁ClFNO₂). Fragmentation patterns include loss of CO (m/z 230) and CH(CH₃)₂ (m/z 183) .

How can solubility and logP values be experimentally determined for this compound?

Level: Basic
Methodological Answer:

  • Solubility : Use the shake-flask method:
    • Saturate aqueous buffers (pH 1–13) or organic solvents (e.g., DMSO, ethanol) with the compound.
    • Filter and quantify via UV-Vis (λmax ~280 nm) or HPLC (C18 column, acetonitrile/water mobile phase).
  • LogP : Perform reverse-phase HPLC using a calibration curve of standards with known logP values. Alternatively, use the octanol-water partition method:
    • Mix equal volumes of octanol and water, add the compound, and shake for 24 hours.
    • Measure concentrations in both phases via HPLC. LogP = log([octanol]/[water]) .

What computational methods are suitable for studying the electronic effects of substituents (Cl, F, OH) on this compound’s reactivity?

Level: Advanced
Methodological Answer:

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level to analyze electron density distribution.
    • Fukui indices identify nucleophilic/electrophilic sites.
    • Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions (e.g., OH → C=O).
  • Molecular Electrostatic Potential (MESP) : Visualize charge distribution to predict regioselectivity in reactions (e.g., electrophilic attack at the para position to OH).
  • Compare with experimental data (e.g., NMR chemical shifts) to validate computational models .

How can crystallographic data resolve contradictions between predicted and observed molecular geometries?

Level: Advanced
Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., acetone/hexane).
    • Refine data with SHELXL to determine bond lengths, angles, and torsion angles.
    • For example, the dihedral angle between the aromatic ring and ketone group may deviate from DFT predictions due to crystal packing forces.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H⋯O hydrogen bonds) influencing conformation.
  • Dynamic NMR : If SCXRD is unavailable, use variable-temperature NMR to study conformational flexibility (e.g., hindered rotation of the aryl group) .

How can structure-activity relationships (SAR) be investigated for this compound’s potential antimicrobial activity?

Level: Advanced
Methodological Answer:

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing Cl with Br, modifying the hydroxyl group to methoxy).
  • Biological Assays :
    • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values).
    • Assess fungal activity (e.g., C. albicans) using agar diffusion.
  • QSAR Modeling : Use MOE or Schrödinger to correlate electronic descriptors (e.g., Hammett σ) with bioactivity. Hydrophobicity (logP) often correlates with membrane penetration .

How should researchers address discrepancies between theoretical and experimental spectral data?

Level: Advanced
Methodological Answer:

  • Verify Sample Purity : Check for impurities via HPLC (≥95% purity).
  • Consider Tautomerism/Keto-Enol Equilibrium : Use ¹³C NMR or IR to detect enol forms (C=O absence, broad O–H stretch).
  • Solvent Effects : Re-run NMR in deuterated DMSO (polar aprotic) vs. CDCl₃ (nonpolar) to assess hydrogen bonding.
  • Dynamic Effects : For flexible moieties (e.g., rotating aryl groups), use low-temperature NMR to "freeze" conformers .

What strategies can mitigate side reactions during large-scale synthesis?

Level: Advanced
Methodological Answer:

  • Temperature Control : Use jacketed reactors to maintain 0–5°C during acyl chloride addition.
  • Catalyst Screening : Test FeCl₃ or ZnCl₂ as alternatives to AlCl₃ for milder conditions.
  • In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect intermediates.
  • Workup Optimization : Add aqueous NaHCO₃ to neutralize excess HCl, reducing emulsion formation during extraction .

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